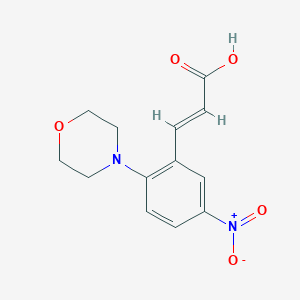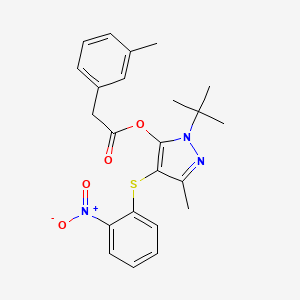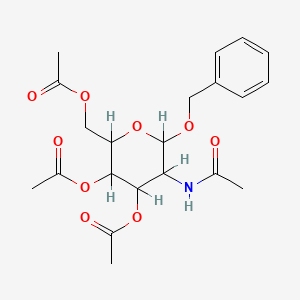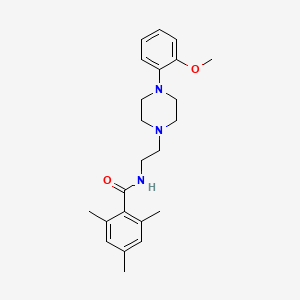![molecular formula C16H22N2O3S B2575059 3-(ベンゼンスルホニル)-N-エチル-8-アザビシクロ[3.2.1]オクタン-8-カルボキサミド CAS No. 1448073-99-1](/img/structure/B2575059.png)
3-(ベンゼンスルホニル)-N-エチル-8-アザビシクロ[3.2.1]オクタン-8-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it of significant interest in various fields, including medicinal chemistry and organic synthesis.
科学的研究の応用
3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE has several scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . The stereochemical control is often achieved directly in the transformation that generates the bicyclic architecture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow chemistry techniques to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
作用機序
The mechanism of action of 3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a non-covalent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of bioactive lipids . By inhibiting NAAA, the compound increases the levels of endogenous anti-inflammatory and analgesic molecules, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant synthetic and pharmacological potential.
Tropane Alkaloids: A family of compounds that share the 8-azabicyclo[3.2.1]octane scaffold and exhibit various biological activities.
Uniqueness
3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE is unique due to its specific benzenesulfonyl and carboxamide functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit NAAA non-covalently sets it apart from other similar compounds, making it a promising candidate for further research and development .
特性
IUPAC Name |
3-(benzenesulfonyl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-17-16(19)18-12-8-9-13(18)11-15(10-12)22(20,21)14-6-4-3-5-7-14/h3-7,12-13,15H,2,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXBKNUJZQJSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-cyanophenyl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B2574976.png)


![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2574983.png)


![Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2574987.png)
![5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2574992.png)
![2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2574993.png)


![2-(4-ethylphenyl)-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2574996.png)


